

Unveiling the Anti-Angiogenic Potential of SKLB1002: A Technical Guide

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Compound of Interest

Compound Name: **SKLB1002**

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This technical guide provides an in-depth overview of the early-stage research on the anti-angiogenic properties of **SKLB1002**, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms and experimental workflows.

Quantitative Data Summary

The following tables summarize the quantitative data on the inhibitory effects of **SKLB1002** on key processes of angiogenesis.

Table 1: In Vitro Efficacy of **SKLB1002**

Assay Type	Cell Line	Key Parameter	SKLB1002 Concentration	Result	Citation
VEGFR-2 Kinase Assay	-	IC50	32 nM	Potent inhibition of VEGFR-2 kinase activity	[1]
Cell Viability	HUVEC	Cell Viability	10 nM and 50 nM	Significantly reduced VEGF-induced increase in viability	[2]
Cell Proliferation	HUVEC	Proliferation Ability	10 nM and 50 nM	Significantly decreased proliferation	[2]
Cell Migration	HUVEC	Inhibition	10 μM	86% inhibition of HUVEC migration	[1]
Cell Invasion	HUVEC	Inhibition	10 μM	92% inhibition of HUVEC invasion	[1]
Tube Formation	HUVEC	Inhibition	10 μM	98% inhibition of HUVEC tube formation	[1]

Table 2: In Vivo Efficacy of **SKLB1002**

Animal Model	Tumor/Disease Model	Treatment	Outcome	Citation
Athymic Mice	Human Tumor Xenografts (SW620 and HepG2)	100 mg/kg/day SKLB1002	>60% inhibition of tumor growth	[3]
Zebrafish Embryos	-	2.5 μ M SKLB1002	80% inhibition of intersegmental vessel formation	[1]
ICR Mice	Alkali-burn induced Corneal Neovascularization	Topical SKLB1002 eyedrops	Significantly decreased mean length and number of new corneal blood vessels	[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability and Proliferation Assays

a) MTT Assay for Cell Viability

- Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates.
- Cells are treated with varying concentrations of **SKLB1002** (e.g., 10 nM and 50 nM) in the presence or absence of 10 ng/mL VEGF for 24 hours.[2]
- MTT solution is added to each well and incubated to allow for the formation of formazan crystals.
- The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength to determine cell viability.

b) Ki67 and EdU Incorporation Assays for Cell Proliferation

- HUVECs are cultured on coverslips in 24-well plates.
- Cells are treated with **SKLB1002** (10 nM and 50 nM) and/or VEGF (10 ng/mL).[\[2\]](#)
- For Ki67 staining, cells are fixed, permeabilized, and incubated with an anti-Ki67 antibody, followed by a fluorescent secondary antibody.
- For EdU (5-ethynyl-2'-deoxyuridine) incorporation, EdU is added to the cell culture medium, and after incubation, the cells are fixed, permeabilized, and the incorporated EdU is detected using a fluorescent azide conjugate.
- Fluorescence microscopy is used to visualize and quantify the percentage of proliferating cells.

Cell Migration and Invasion Assays

a) Scratch Wound Healing Assay for Cell Migration

- HUVECs are grown to confluence in a multi-well plate.
- A sterile pipette tip is used to create a "scratch" or cell-free gap in the monolayer.
- The cells are then incubated with **SKLB1002** (10 nM and 50 nM) and/or VEGF (10 ng/mL).[\[5\]](#)
- The rate of wound closure is monitored and photographed at different time points to assess cell migration.

b) Transwell Assay for Cell Migration and Invasion

- For migration assays, HUVECs are seeded in the upper chamber of a Transwell insert with a porous membrane.
- The lower chamber contains medium with or without chemoattractants like VEGF, and with or without **SKLB1002**.
- For invasion assays, the membrane is coated with a basement membrane extract.

- After incubation, non-migrated/invaded cells on the upper surface of the membrane are removed.
- The cells that have migrated/invaded to the lower surface are fixed, stained, and counted.

Tube Formation Assay

- A layer of basement membrane matrix (e.g., Matrigel) is allowed to solidify in the wells of a 96-well plate.
- HUVECs are seeded onto the matrix.
- The cells are treated with different concentrations of **SKLB1002** (e.g., 10 μ M) in the presence of an angiogenic stimulus like VEGF.[1]
- After incubation, the formation of capillary-like structures (tubes) is observed and photographed using a microscope.
- The extent of tube formation is quantified by measuring parameters such as the total tube length and the number of branch points.

Western Blot Analysis

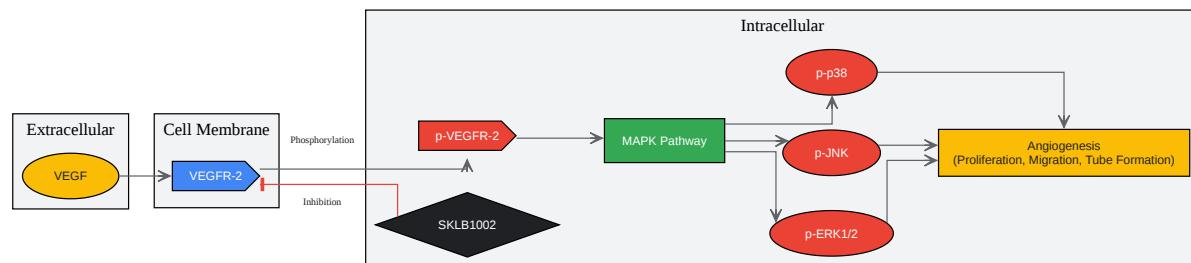
- HUVECs are treated with **SKLB1002** (10 nM and 50 nM) and stimulated with VEGF (10 ng/mL).[2]
- Cell lysates are prepared, and protein concentrations are determined.
- Proteins are separated by SDS-PAGE and transferred to a membrane.
- The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of VEGFR-2, ERK1/2, JNK, and p38.
- After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- The protein bands are visualized using a chemiluminescence detection system.

In Vivo Corneal Neovascularization Model

- Corneal neovascularization is induced in ICR mice via an alkali burn to the cornea.[5]
- The mice are then treated with topical eye drops containing **SKLB1002**.[5]
- After a set period, the corneas are examined and photographed using a slit lamp.
- The length and number of new blood vessels are measured and quantified to assess the anti-angiogenic effect of **SKLB1002** in vivo.[5]

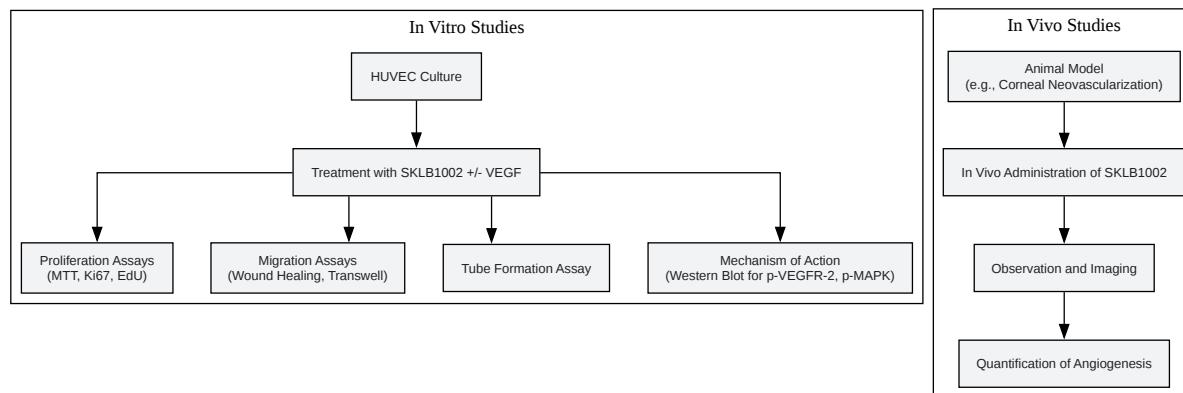
Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows associated with the anti-angiogenic properties of **SKLB1002**.



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Caption: **SKLB1002** inhibits angiogenesis by blocking VEGFR-2 phosphorylation.

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Caption: Workflow for evaluating the anti-angiogenic effects of **SKLB1002**.

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Caption: The mechanism of **SKLB1002**'s anti-angiogenic action.

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